Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate
CAS No.: 333774-40-6
Cat. No.: VC21457509
Molecular Formula: C22H18ClNO4S
Molecular Weight: 427.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 333774-40-6 |
|---|---|
| Molecular Formula | C22H18ClNO4S |
| Molecular Weight | 427.9g/mol |
| IUPAC Name | ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C22H18ClNO4S/c1-3-28-22(27)18-17(14-9-5-4-6-10-14)19(13(2)25)29-21(18)24-20(26)15-11-7-8-12-16(15)23/h4-12H,3H2,1-2H3,(H,24,26) |
| Standard InChI Key | RWGSQGNAKPHPCU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3Cl |
Introduction
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound with a specific chemical structure and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its molecular formula, C22H18ClNO4S, and its CAS number, 113395-53-2 .
Synthesis and Preparation
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the thiophene ring, introduction of the acetyl and phenyl groups, and attachment of the 2-chlorophenyl carbonyl group to the amino group. While specific synthesis details for this compound are not readily available, similar compounds often require careful control of reaction conditions to achieve high yields and purity.
Research Findings
Research on similar compounds often focuses on their antimicrobial, antiviral, or anticancer properties. For instance, derivatives of pyridines and pyrimidines have shown antimicrobial activity . While there is no specific data on Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate, its structural features suggest potential for biological activity.
Suppliers and Availability
This compound is available from specialty chemical suppliers like Parchem, which offers it as part of their range of specialty materials . Availability and pricing may vary depending on the supplier and the intended use of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume